molecular formula C9H6BrNO B12360943 4-bromo-4H-isoquinolin-1-one

4-bromo-4H-isoquinolin-1-one

Cat. No.: B12360943
M. Wt: 224.05 g/mol
InChI Key: FRBVJEICIYXINY-UHFFFAOYSA-N
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Description

4-bromo-4H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinolinone family. Isoquinolinones are known for their diverse biological activities and are found in many natural products and synthetic pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-bromo-4H-isoquinolin-1-one can be synthesized through several methods. One common approach involves the cyclization of 2-alkynyl benzyl azides in the presence of palladium catalysts. For instance, the reaction of 2-phenylethynyl benzyl azide with palladium(II) bromide (PdBr2), copper(II) bromide (CuBr2), and lithium bromide (LiBr) in acetonitrile (MeCN) yields this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar catalytic processes. The use of palladium-catalyzed reactions is favored due to their efficiency and selectivity. Optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-bromo-4H-isoquinolin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinolinones, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

4-bromo-4H-isoquinolin-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-4H-isoquinolin-1-one and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The bromine atom at the 4-position can enhance binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-4H-isoquinolin-1-one is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for the synthesis of diverse derivatives with various biological and industrial applications .

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

4-bromo-4H-isoquinolin-1-one

InChI

InChI=1S/C9H6BrNO/c10-8-5-11-9(12)7-4-2-1-3-6(7)8/h1-5,8H

InChI Key

FRBVJEICIYXINY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C=NC2=O)Br

Origin of Product

United States

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